molecular formula C21H24ClNO4 B11940863 Methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 853328-40-2

Methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11940863
CAS No.: 853328-40-2
M. Wt: 389.9 g/mol
InChI Key: UXDAKVIHQFKNHR-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-chloro-3-methoxybenzaldehyde with 2,7,7-trimethyl-4,5,6,7-tetrahydroquinoline-3-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline derivatives with modified functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Compounds with new substituents replacing the chloro group.

Scientific Research Applications

Methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: A closely related compound with similar structural features.

    4-Chloro-2-methoxyphenol: Shares the chloro and methoxy substituents but lacks the quinoline core.

    2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine: Another compound with chloro and methoxy groups but a different core structure.

Uniqueness

This compound is unique due to its combination of functional groups and the hexahydroquinoline core. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

853328-40-2

Molecular Formula

C21H24ClNO4

Molecular Weight

389.9 g/mol

IUPAC Name

methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C21H24ClNO4/c1-11-16(20(25)27-5)17(12-7-6-8-15(26-4)19(12)22)18-13(23-11)9-21(2,3)10-14(18)24/h6-8,17,23H,9-10H2,1-5H3

InChI Key

UXDAKVIHQFKNHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)Cl)C(=O)OC

Origin of Product

United States

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